molecular formula C14H11ClN2O3 B14143269 N-(5-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 799263-65-3

N-(5-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B14143269
CAS No.: 799263-65-3
M. Wt: 290.70 g/mol
InChI Key: AHPDUNOUPJAHEV-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloropyridine moiety attached to a dihydro-benzodioxine carboxamide framework, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-aminopyridine with trans-β-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. This reaction proceeds through a Michael addition followed by amidation, yielding the desired compound under optimal conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include pyridine N-oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-(5-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it can act as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is unique due to its specific structural features, such as the benzodioxine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

799263-65-3

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C14H11ClN2O3/c15-9-5-6-13(16-7-9)17-14(18)12-8-19-10-3-1-2-4-11(10)20-12/h1-7,12H,8H2,(H,16,17,18)

InChI Key

AHPDUNOUPJAHEV-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=C(C=C3)Cl

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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